molecular formula C9H11N B1589887 4-Cyclopropylaniline CAS No. 3158-71-2

4-Cyclopropylaniline

Cat. No.: B1589887
CAS No.: 3158-71-2
M. Wt: 133.19 g/mol
InChI Key: UBXDNWVNEZBDBN-UHFFFAOYSA-N
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Description

4-Cyclopropylaniline is an organic compound with the molecular formula C9H11N. It is characterized by the presence of a cyclopropyl group attached to the para position of an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclopropylaniline can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with a suitable aryl halide under palladium-catalyzed conditions. For example, the reaction of cyclopropylamine with 4-bromoaniline in the presence of a palladium catalyst and a base such as sodium tert-pentoxide in toluene at elevated temperatures can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclopropylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 4-Chloro-N-cyclopropylaniline
  • 3,5-Dimethyl-N-cyclopropylaniline
  • N-cyclopropylaniline derivatives

Comparison: 4-Cyclopropylaniline is unique due to the presence of the cyclopropyl group at the para position, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

4-cyclopropylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXDNWVNEZBDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482595
Record name 4-Cyclopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3158-71-2
Record name 4-Cyclopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropylaniline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure described for Step-9 of Intermediate-1 using 1-cyclopropyl-4-nitrobenzene (0.400 g, 0.407 mmol), methanol (10 mL), iron powder (catalytic amount) and conc. HCl (0.5 mL) to afford 0.300 g of the desired product. 1HNMR (DMSO-d6): δ 0.43-0.48 (m, 2H), 0.74-0.80 (m, 2H), 1.23-1.74 (m, 1H), 4.79 (s, 2H), 6.44 (d, J=8.1 Hz, 2H), 6.73 (d, J=8.1 Hz, 2H); [M+H]+: 134.20.
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Cyclopropylaniline
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4-Cyclopropylaniline
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4-Cyclopropylaniline
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4-Cyclopropylaniline
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4-Cyclopropylaniline
Customer
Q & A

Q1: What is the significance of 4-Cyclopropylaniline in agricultural chemistry?

A1: this compound serves as a key precursor in the synthesis of 3-(4-cyclopropylphenyl)-1,1-dimethylurea. This compound, also known as PH 4051, has shown promising results as a selective herbicide for controlling weeds in cereal grains []. While the provided abstract doesn't delve into the specific mechanism of action, it suggests that further research on this compound and its derivatives could lead to the development of more effective and targeted herbicides.

Q2: How does this compound participate in the synthesis of complex molecules?

A2: Recent research highlights the role of this compound derivatives in a novel photoredox-mediated radical difunctionalization of cyclopropenes []. The process leverages the oxidative properties of a photoredox catalyst to open the cyclopropyl ring of this compound derivatives. This generates reactive radical species that participate in a [3+2] annulation with cyclopropenes, ultimately forming complex bicyclic scaffolds with high diastereoselectivity. This methodology provides a rapid and efficient route to diverse, highly substituted cyclopropane derivatives, which are valuable building blocks in organic synthesis.

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